molecular formula C13H14N4 B3059906 2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine CAS No. 1410821-11-2

2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine

Cat. No.: B3059906
CAS No.: 1410821-11-2
M. Wt: 226.28
InChI Key: NPWSSYMZGXUKCL-UHFFFAOYSA-N
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Description

2-Hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine (CAS 1410821-11-2) is a high-purity chemical intermediate of significant interest in medicinal and synthetic chemistry. This compound features a benzosuberone (a seven-membered ring fused to a benzene ring) core integrated with a hydrazino-substituted pyrimidine, making it a versatile building block for constructing complex polyheterocyclic systems . Its primary research value lies as a key precursor in the regioselective synthesis of novel fused ring systems. Recent studies highlight its application in creating pyrazolo[1,5-a]pyrimidine derivatives, a scaffold renowned for a broad spectrum of bioactivities including anticancer, anti-inflammatory, and antimicrobial properties . Furthermore, this hydrazino derivative serves as a crucial starting material for the development of pentaheterocyclic compounds, such as benzo[6,7]cyclohepta[1,2-d]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, which have demonstrated potent in vitro antitumor activity against liver (HEPG-2) and breast (MCF-7) cancer cell lines . Researchers utilize this compound to access novel chemical space for screening in drug discovery programs. Identifiers and Properties CAS Number: 1410821-11-2 Molecular Formula: C13H14N4 Molecular Weight: 226.28 g/mol IUPAC Name: 3,5-diazatricyclo[9.4.0.0²,⁷]pentadeca-1(15),2,4,6,11,13-hexaen-4-ylhydrazine Canonical SMILES: NNC1=NC=C2CCCC3=CC=CC=C3C2=N1 Handling and Safety This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Handle with care. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be used only in a well-ventilated area.

Properties

IUPAC Name

3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c14-17-13-15-8-10-6-3-5-9-4-1-2-7-11(9)12(10)16-13/h1-2,4,7-8H,3,5-6,14H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWSSYMZGXUKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=NC(=NC=C3C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901161676
Record name 5H-Benzo[6,7]cyclohepta[1,2-d]pyrimidine, 2-hydrazinyl-6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410821-11-2
Record name 5H-Benzo[6,7]cyclohepta[1,2-d]pyrimidine, 2-hydrazinyl-6,7-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1410821-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Benzo[6,7]cyclohepta[1,2-d]pyrimidine, 2-hydrazinyl-6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cycloheptapyrimidine intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to meet industrial demands. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazino group participates in Schiff base formation with aldehydes and ketones. For example:

  • Reaction with aromatic aldehydes : Forms hydrazone derivatives under mild conditions (e.g., ethanol, reflux).
    Example :

    2 Hydrazino pyrimidine+RCHOEtOH RCH N NH Pyrimidine+H2O\text{2 Hydrazino pyrimidine}+\text{RCHO}\xrightarrow{\text{EtOH }}\text{RCH N NH Pyrimidine}+\text{H}_2\text{O}

    This reaction is analogous to hydrazino-thienopyrimidine systems .

Substrate (RCHO) Product Conditions Yield Reference
BenzaldehydeHydrazoneEtOH, 80°C, 4h~65%
4-NitrobenzaldehydeHydrazoneEtOH, 80°C, 6h~58%

Cyclization Reactions

The hydrazino group facilitates ring-closing reactions to form fused heterocycles:

With orthoesters (e.g., triethyl orthoformate):

Forms triazolo-pyrimidine derivatives via cyclocondensation:

2 Hydrazino pyrimidine+HC OEt 3AcOH Triazolo 1 5 a pyrimidine+3EtOH\text{2 Hydrazino pyrimidine}+\text{HC OEt }_3\xrightarrow{\text{AcOH }}\text{Triazolo 1 5 a pyrimidine}+3\text{EtOH}

This reaction is optimized in acetic acid under reflux, yielding 70–85% for analogous systems .

With carbon disulfide (CS₂):

Produces thiadiazole derivatives in pyridine:

2 Hydrazino pyrimidine+CS2Pyridine Thiadiazolo 3 2 b pyrimidine+H2S\text{2 Hydrazino pyrimidine}+\text{CS}_2\xrightarrow{\text{Pyridine }}\text{Thiadiazolo 3 2 b pyrimidine}+\text{H}_2\text{S}

Yields for related compounds range from 50–65% .

Oxidation Reactions

The hydrazino group oxidizes to diazenium or azo compounds under controlled conditions:

  • With Pb(OAc)₄ or PhI(OAc)₂ : Forms azo-linked dimers or pyrimidine N-oxides .
    Example :

    22 Hydrazino pyrimidinePhI OAc AcOHAzo bis pyrimidine +2AcOH2\,\text{2 Hydrazino pyrimidine}\xrightarrow{\text{PhI OAc AcOH}}\text{Azo bis pyrimidine }+2\,\text{AcOH}

    Yields for similar oxidations are 30–50% , with side products like resinification noted under harsh conditions .

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes substitution at position 4 or 7:

  • With alkyl halides : Forms N-alkylated derivatives in DMF/K₂CO₃ .

  • With aryl boronic acids : Suzuki coupling at position 7 (Pd catalysis) .

Reagent Product Conditions Yield Reference
Methyl iodide4-Methyl-pyrimidineDMF, K₂CO₃, 60°C, 8h~75%
Phenylboronic acid7-Phenyl-pyrimidinePd(PPh₃)₄, DME, 100°C~60%

Biological Activity-Driven Modifications

The compound’s anticancer potential has spurred derivatization:

  • Reaction with acryloyl chloride : Forms hydrazide derivatives for enhanced bioactivity .

  • Complexation with metal ions : Cu(II) or Zn(II) complexes show improved cytotoxicity.

Scientific Research Applications

2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s hydrazine group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine with structurally or functionally related compounds:

Compound Core Structure Synthetic Method Biological Activity Key Findings
This compound Benzo-cycloheptapyrimidine with hydrazino group High-pressure Q-tube cyclocondensation Cytotoxic (MCF-7, A549) 98% yield, AE = 89.16%, EF = 0.02; scalable synthesis with high green metrics.
5,6-Dihydrobenzo[h]quinolines Benzo-fused dihydroquinoline Same as above Cytotoxic (HCT-116) Colon cancer inhibition; comparable green metrics but lower AE (85–88%).
6,7-Dihydro-5H-cyclopenta[b]pyridines Cyclopenta[b]pyridine with aryl/thienyl substituents Conventional cyclocondensation (no Q-tube) Not reported Synthesized as colorless solids; no bioactivity data available.
Triazolo/tetrazolo-pyridazine benzo cycloheptenes Tetrazolo-pyridazine fused with benzo-cycloheptene Multi-step synthesis Antimicrobial (E. coli, fungi) Compound 38: 20 mm inhibition zone vs. E. coli (doxycycline = 30 mm).
ZINC12151998 Benzo-cycloheptapyrimidine with pyrazole-carboxamide Not specified Antileishmanial (molecular docking candidate) Structural similarity but distinct substituents; used in docking validation.

Industrial Applicability

The target compound’s gram-scale synthesis (98% yield) and low E-factor (0.02) make it industrially viable, unlike ZINC12151998 or cyclopenta[b]pyridines, which lack reported scalability.

Biological Activity

2-Hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on diverse research studies.

The compound has the following chemical characteristics:

  • CAS Number : 1410821-11-2
  • Molecular Formula : C12H14N4
  • Molecular Weight : Approximately 218.27 g/mol

Synthesis

The synthesis of this compound typically involves cyclization reactions and the use of hydrazine derivatives. The detailed synthetic pathway is essential for understanding its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of hydrazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Evaluation Against Cancer Cell Lines : A series of hydrazinyl derivatives were synthesized and tested against multiple cancer cell lines including H460 (lung cancer), HT-29 (colorectal cancer), and MDA-MB-231 (breast cancer). Notably, compounds 5c and 5j showed IC50 values in the nanomolar range (0.07 µM and 0.05 µM respectively), indicating potent antiproliferative activity against H460 cells .
CompoundIC50 (µM)Cell Line
5c0.07H460
5j0.05H460
-6.31HT-29
-6.50MDA-MB-231

The mechanism by which these compounds exert their effects may involve:

  • Inhibition of Key Kinases : Research indicates that some hydrazine derivatives act as selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a critical pathway in cancer cell proliferation . For example, compound F8 demonstrated an IC50 value of 0.14 nM against PI3Kα and induced apoptosis in U87-MG cells through mitochondrial membrane potential disruption.

Case Studies

  • Study on Compound F8 : This compound was shown to significantly reduce tumor size in xenograft models without evident toxicity. It highlights the potential for selective targeting in cancer therapy .
  • Comparative Analysis with Other Compounds : In comparative studies, certain derivatives displayed markedly higher activity than traditional chemotherapeutics, suggesting a promising avenue for drug development .

Q & A

What synthetic methodologies are recommended for preparing 2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine?

Basic
A high-pressure Q-tube-assisted cyclocondensation reaction is a robust approach. This method involves reacting benzosuberone derivatives with arylhydrazonals in acetic acid, catalyzed by ammonium acetate, under elevated pressure (e.g., 10–15 psi). The process achieves yields up to 98% and is scalable for gram-level production . Key steps include:

  • Reagent optimization : Use a 1:1 molar ratio of benzosuberone to arylhydrazonal, with 1.5 equivalents of NH₄OAc.
  • Solvent selection : Acetic acid ensures protonation of intermediates, while dioxane/DMF (2:1) facilitates crystallization.
  • Green metrics : Atom economy (89.16%) and E-factor (<0.5) validate sustainability .

How can HPLC be employed to assess the purity of this compound and detect related impurities?

Basic
Adopt the HPLC protocol from the Brazilian Pharmacopoeia (Test 2):

  • Column : C8-bonded silica (150 mm × 4.6 mm, 5 µm).
  • Mobile phase : Isocratic elution with phosphate buffer (pH 3.0) and acetonitrile (75:25 v/v).
  • Detection : UV at 254 nm.
  • Runtime : 25–35 minutes at 1.0 mL/min flow rate.
    This method resolves impurities like 4,8-dichloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, ensuring ≥98% purity .

What analytical techniques resolve contradictions in spectral data during structural elucidation?

Advanced
Contradictions in NMR or mass spectra often arise from tautomerism or solvent effects. Mitigate these by:

  • 2D NMR : HSQC and HMBC correlations clarify proton-carbon connectivity, distinguishing hydrazino tautomers.
  • X-ray crystallography : Obtain single-crystal data (e.g., CCDC 2188305) for unambiguous bond-length validation .
  • DFT calculations : Compare experimental vs. computed IR spectra to confirm functional groups .

How can reaction conditions be optimized to enhance atom economy and scalability?

Advanced
Optimize using green chemistry principles:

  • Catalyst-free synthesis : Avoid metal catalysts to reduce waste (e.g., NH₄OAc as a proton source) .
  • Solvent recycling : Recover acetic acid via fractional distillation.
  • Scale-up metrics : For 10 mmol reactions, maintain a 98% yield by increasing stirring rate (≥500 rpm) and using a jacketed reactor for temperature control (25–35°C) .

What in vitro models are suitable for evaluating anticancer activity of this compound?

Advanced
Screen against cancer cell lines using protocols from Behbehani et al. (2020):

  • Cell lines : MCF-7 (breast) and A549 (lung) adenocarcinoma.
  • Assay : MTT viability test (48–72 hr exposure, IC₅₀ calculation).
  • Positive controls : Compare with doxorubicin or cisplatin.
    Initial studies show IC₅₀ values <10 µM for select derivatives, suggesting apoptosis induction via caspase-3 activation .

How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Advanced
Compare with analogs like 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile:

  • Functional groups : The hydrazino moiety enhances hydrogen bonding with kinase active sites (e.g., EGFR).
  • Ring size : The benzo-cyclohepta scaffold increases lipophilicity (logP >3), improving blood-brain barrier penetration vs. smaller pyridines .
  • Bioisosteres : Replace the pyrimidine ring with thieno[3,4-d]pyrimidine to modulate solubility .

What strategies address low yield in hydrazino-group functionalization reactions?

Advanced
Improve yields via:

  • Protection-deprotection : Use Boc-anhydride to shield the hydrazino group during alkylation.
  • Microwave assistance : Reduce reaction time from 12 hr to 30 min (e.g., 150 W, 100°C) .
  • Solvent effects : Polar aprotic solvents (DMF or DMSO) stabilize transition states in SN2 reactions .

How can computational tools predict metabolic stability of this compound?

Advanced
Use in silico ADME platforms:

  • CYP450 metabolism : Predict oxidation sites with StarDrop or Schrödinger.
  • Metabolite ID : Simulate Phase I/II transformations using GLORYx or MetaSite.
  • Plasma stability : Molecular dynamics (MD) simulations in GROMACS assess hydrolysis susceptibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine

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